molecular formula C4H6N4 B116622 4,6-Diaminopyrimidine CAS No. 2434-56-2

4,6-Diaminopyrimidine

Cat. No. B116622
CAS RN: 2434-56-2
M. Wt: 110.12 g/mol
InChI Key: MISVBCMQSJUHMH-UHFFFAOYSA-N
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Description

4,6-Diaminopyrimidine (DAP) is a class of organic chemical compounds that include two amine groups on a pyrimidine ring . It is used in the preparation of pharmaceutical goods .


Synthesis Analysis

A series of substituted diheteroaryl sulfides was synthesized by the reaction of 4,6-diaminopyrimidine-2(1H)-thione with fluoro- and chloroheteroaromatic compounds in the presence of Na2CO3 in acetonitrile under reflux conditions . The structures of the synthesized compounds were confirmed by IR, 1H, 19F, and 13C NMR spectroscopy, as well as elemental analysis and X-ray structural analysis .


Molecular Structure Analysis

The molecular formula of 4,6-Diaminopyrimidine is C4H6N4, with an average mass of 110.117 Da and a monoisotopic mass of 110.059242 Da .


Chemical Reactions Analysis

4,6-Diaminopyrimidine-2(1H)-thione reacts with fluoro- and chloroheteroaromatic compounds chemoselectively as S- rather than N-nucleophile . The structures of the synthesized compounds were confirmed by IR, 1H, 19F, and 13C NMR spectroscopy, as well as elemental analysis and X-ray structural analysis .


Physical And Chemical Properties Analysis

4,6-Diaminopyrimidine has a molecular weight of 110.12 and is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Medicinal Chemistry and Therapeutic Potential

4,6-Diaminopyrimidine and its analogs have been extensively studied in medicinal chemistry, particularly for their role in inhibiting key enzymes vital to life processes. This inhibition is crucial for developing therapeutic agents against various diseases. Roth and Cheng (1982) discussed the advancements in understanding the biological activity of diaminopyrimidines at the molecular level, highlighting their potential in treating infectious diseases (Roth & Cheng, 1982).

Solid Phase Synthesis and Library Creation

Barillari et al. (2001) explored a novel solid-phase synthesis of 4,6-diamino-substituted pyrimidines, emphasizing their biological activity across various therapeutic areas. This method allowed for the preparation of a small library of diamino-substituted pyrimidines, demonstrating the versatility and potential of these compounds in drug discovery (Barillari, Barlocco, & Raveglia, 2001).

Corrosion Inhibition

Yıldız (2015) investigated the application of 4,6-diamino-2-pyrimidinethiol as a corrosion inhibitor for mild steel. The study provided insights into the adsorption mechanism and effectiveness of this compound in protecting metal surfaces in acidic environments (Yıldız, 2015).

Kinase Inhibition for Cardiac Applications

Philp et al. (2018) focused on the design of 4,6-diaminopyrimidine inhibitors targeting Troponin I-Interacting Kinase (TNNI3K). Their work led to the development of potent inhibitors with high specificity for TNNI3K, presenting a promising avenue for new cardiac medications (Philp et al., 2018).

Antimicrobial and Antitumor Activity

Studies by Grivsky et al. (1980) and others have demonstrated the antitumor and antimicrobial activities of certain 4,6-diaminopyrimidine derivatives, contributing to the growing body of evidence supporting the therapeutic potential of these compounds in cancer and infectious disease treatment (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Quantitative Analysis in Biological Systems

The work of Deangelis et al. (1975) on the quantification of 2,4-diaminopyrimidines in biological fluids using thin-layer chromatography highlights the importance of these compounds in biomedical research and their potential application in clinical diagnostics (Deangelis, Simmons, & Nichol, 1975).

Safety And Hazards

4,6-Diaminopyrimidine can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to wear protective gloves/clothing/eye protection/face protection and to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

There is ongoing research into the development of more potent and efficacious anticancer drugs with pyrimidine scaffold . A novel series of 4,6-diaryl-2-aminopyrimidines has shown promising in vitro antiplasmodial activity against Plasmodium falciparum .

properties

IUPAC Name

pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c5-3-1-4(6)8-2-7-3/h1-2H,(H4,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISVBCMQSJUHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275776
Record name 4,6-Diaminopyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Diaminopyrimidine

CAS RN

2434-56-2
Record name 4,6-Pyrimidinediamine
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Record name 4,6-Diaminopyrimidine
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Record name 4,6-DIAMINOPYRIMIDINE
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Record name 4,6-Pyrimidinediamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
544
Citations
I Matulková, R Andreoni, I Císařová… - Zeitschrift für …, 2017 - degruyter.com
The preparation, X-ray single-crystal structure determination and vibrational spectroscopic characterisation of five novel salts, ie bis(4,6-diaminopyrimidinium(1+)) oxalate tetrahydrate; 4,…
Number of citations: 3 www.degruyter.com
NK Yağcı, S Kansız, E Özcandan - Journal of Molecular Structure, 2021 - Elsevier
The new single crystal, bis(2-chloro-4,6-diaminopyrimidine)-copper(II)-dichloride [CDPCD] compound was synthesized. The crystal structure of the compound was solved by the single …
Number of citations: 14 www.sciencedirect.com
L Provins, B Christophe, P Danhaive, J Dulieu… - Bioorganic & medicinal …, 2006 - Elsevier
SAR around 4,6-diaminopyrimidine derivatives allowed the discovery of the first potent dual M 3 antagonists and PDE4 inhibitors. Various chemical modulations around that scaffold led …
Number of citations: 43 www.sciencedirect.com
CW Whitehead, JJ Traverso - Journal of the American Chemical …, 1958 - ACS Publications
4-Amino-6-hydroxypyrimidine was chlorinated to yield 4-amino-6-chloropyrimidme. The latter was aminated to give 4-amino-6-alkylamino-and 4-amino-6-arylaminopyrimidines. Some …
Number of citations: 38 pubs.acs.org
JJ Traverso, EB Robbins… - Journal of Medicinal …, 1962 - ACS Publications
Primary and secondary amino groups of 4, 6-diaminopyrimidines were converted to amide or amide-like derivatives. Their diuretic activities were determined in dogs. The amides were …
Number of citations: 7 pubs.acs.org
GW Kenner, B Lythgoe, AR Todd… - Journal of the Chemical …, 1943 - pubs.rsc.org
… a 2-substituted 4 : 6-diaminopyrimidine and replacing the 2-… route starting from 4 : 6-diaminopyrimidine seemed the more … sodium acetate did produce 4 : 6-diaminopyrimidine from the …
Number of citations: 1 pubs.rsc.org
AK Timiri, VN Badavath, BN Sinha… - Formulation …, 2015 - researchgate.net
Heterocyclic molecules always have a demand in medicinal chemistry research. Pyrimidines are interesting and important scaffold for study of biological importance as many essential …
Number of citations: 3 www.researchgate.net
Y Fu, Y Yi, Y Fan, R Shang - Scientific Reports, 2020 - nature.com
14-O-[(4,6-Diaminopyrimidine-2-yl)thioacetyl] mutilin (DPTM) is a promising drug candidate with excellent antibacterial activity against Gram-positive bacteria. The present study was …
Number of citations: 6 www.nature.com
M Esfahanizadeh, S Mohebbi, BD Bozorg… - Iranian Journal of …, 2015 - ncbi.nlm.nih.gov
A series of novel 2-aminopyrimidine and 2-Substituted-4, 6-diaminopyrimidine derivatives have been synthesized and their antiplatelet aggregation activities were assessed against …
Number of citations: 11 www.ncbi.nlm.nih.gov
X Xu, P Lü, J Wang, F Xu, L Liang… - Chemical biology & …, 2019 - Wiley Online Library
A series of novel aminopyrimidine and diaminopyrimidine derivatives were designed and optimized to improve their potency and permeability relative to lead compound 1 ( IC 50 = 37.4 …
Number of citations: 7 onlinelibrary.wiley.com

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